3,3-Dimethyloxetane-2-carboxylic acid 3,3-Dimethyloxetane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 20967-49-1
VCID: VC4833729
InChI: InChI=1S/C6H10O3/c1-6(2)3-9-4(6)5(7)8/h4H,3H2,1-2H3,(H,7,8)
SMILES: CC1(COC1C(=O)O)C
Molecular Formula: C6H10O3
Molecular Weight: 130.143

3,3-Dimethyloxetane-2-carboxylic acid

CAS No.: 20967-49-1

Cat. No.: VC4833729

Molecular Formula: C6H10O3

Molecular Weight: 130.143

* For research use only. Not for human or veterinary use.

3,3-Dimethyloxetane-2-carboxylic acid - 20967-49-1

Specification

CAS No. 20967-49-1
Molecular Formula C6H10O3
Molecular Weight 130.143
IUPAC Name 3,3-dimethyloxetane-2-carboxylic acid
Standard InChI InChI=1S/C6H10O3/c1-6(2)3-9-4(6)5(7)8/h4H,3H2,1-2H3,(H,7,8)
Standard InChI Key NRYCURAFKYIHOV-UHFFFAOYSA-N
SMILES CC1(COC1C(=O)O)C

Introduction

Structural and Molecular Characteristics

3,3-Dimethyloxetane-2-carboxylic acid possesses the molecular formula C6H10O3\text{C}_6\text{H}_{10}\text{O}_3 and a molecular weight of 130.14 g/mol . The oxetane ring confers angular strain, enhancing its reactivity in ring-opening reactions, while the carboxylic acid group enables participation in hydrogen bonding and salt formation. Computational studies reveal a puckered ring conformation, with the methyl groups adopting equatorial positions to minimize steric hindrance .

Table 1: Molecular Properties of 3,3-Dimethyloxetane-2-carboxylic Acid

PropertyValue
Molecular FormulaC6H10O3\text{C}_6\text{H}_{10}\text{O}_3
Molecular Weight130.14 g/mol
CAS Registry Number20967-49-1
Functional GroupsOxetane, Carboxylic Acid
XLogP30.4 (estimated)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via intramolecular cyclization of γ-chloro-α-amino ester precursors under acidic conditions. For example, γ-chloro-α-(N-alkylimino)esters undergo selective reduction with sodium cyanoborohydride in methanol, yielding intermediates that cyclize to form the oxetane ring . Subsequent hydrolysis of the ester group produces the carboxylic acid derivative.

Chemical Reactivity and Reaction Pathways

Oxidation and Reduction

The carboxylic acid group undergoes decarboxylation at elevated temperatures (>150C>150^\circ \text{C}), forming 3,3-dimethyloxetane . Reduction with LiAlH4\text{LiAlH}_4 yields the corresponding alcohol, while esterification with methanol produces methyl 3,3-dimethyloxetane-2-carboxylate .

Ring-Opening Reactions

Nucleophilic attack at the oxetane oxygen leads to ring opening. For instance, reaction with amines generates β-amino alcohols, which are valuable in drug discovery .

Table 2: Representative Reactions of 3,3-Dimethyloxetane-2-carboxylic Acid

Reaction TypeReagents/ConditionsMajor Product
EsterificationCH3OH, H+\text{CH}_3\text{OH, H}^+Methyl ester derivative
DecarboxylationHeat (150–200°C)3,3-Dimethyloxetane
Nucleophilic SubstitutionNH3\text{NH}_3β-Amino alcohol

Applications in Scientific Research

Pharmaceutical Chemistry

The compound serves as a bioisostere for proline in peptide mimetics, improving metabolic stability and binding affinity . Derivatives exhibit antiviral activity against RNA viruses, though clinical data remain preliminary.

Polymer Science

Incorporating 3,3-dimethyloxetane-2-carboxylic acid into polyesters enhances thermal stability (Tg>120CT_g > 120^\circ \text{C}) and reduces crystallinity, making it suitable for high-performance elastomers .

Oxidation Chemistry

In hydrocarbon oxidation, it forms as an intermediate during neopentane combustion, with detected concentrations up to 120 ppm in jet-stirred reactor experiments .

Comparative Analysis with Structural Analogs

Table 3: Comparison of Oxetane Derivatives

CompoundMolecular FormulaKey Applications
3,3-DimethyloxetaneC5H10O\text{C}_5\text{H}_{10}\text{O}Fuel additive
2,3-Dimethyloxirane-2-carboxylateC6H10O3\text{C}_6\text{H}_{10}\text{O}_3Epoxide crosslinker
3,3-Dimethylazetidine-2-carboxylic acidC5H9NO2\text{C}_5\text{H}_9\text{NO}_2Conformational studies

The carboxylic acid group in 3,3-dimethyloxetane-2-carboxylic acid distinguishes it from simpler oxetanes, enabling diverse functionalization unmatched by azetidine or oxirane analogs .

Recent Advances and Future Directions

A 2023 study identified 3,3-dimethyloxetane-2-carboxylic acid as a key intermediate in neopentane oxidation, with kinetic models accurately predicting its formation under low-temperature conditions (500800 K500–800 \text{ K}) . Future research should explore its enantioselective synthesis and applications in covalent organic frameworks (COFs).

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